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molecular formula C11H10O4S B8710882 Napthalene sulfonic acid formaldehyde CAS No. 577773-56-9

Napthalene sulfonic acid formaldehyde

Cat. No. B8710882
M. Wt: 238.26 g/mol
InChI Key: NVVZQXQBYZPMLJ-UHFFFAOYSA-N
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Patent
US09029444B2

Procedure details

1 mol of naphthalene (128.2 g) was reacted with 1.28 mol of sulfuric acid (125.5 g) for 3 hours at 150° C. to 160° C. To the product (sulfonate) were added 44 g of water, and formalin (37% formaldehyde in water) in such amount as equal to 0.98 mol of formaldehyde dropwise over 3 hours at 90° C. The mixture was reacted for condensation for 10 hours at 100±2° C. The mixture was cooled to room temperature, neutralized to pH 5 with calcium hydroxide, and filtrated to remove generated precipitates (gypsum), resulting in an aqueous solution of a naphthalenesulfonic acid-formaldehyde condensate (B-1). The polymer was dried for 24 hours at 105° C. The aqueous solution was adjusted to an intended concentration to be used according to need.
Quantity
128.2 g
Type
reactant
Reaction Step One
Quantity
125.5 g
Type
reactant
Reaction Step One
[Compound]
Name
sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.98 mol
Type
reactant
Reaction Step Two
Name
Quantity
44 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[S:11](=O)(=[O:14])([OH:13])[OH:12].[CH2:16]=[O:17].[OH-].[Ca+2].[OH-]>O>[C:9]1([S:11]([OH:14])(=[O:13])=[O:12])[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH:6]=[CH:7][CH:8]=1.[CH2:16]=[O:17] |f:3.4.5,7.8|

Inputs

Step One
Name
Quantity
128.2 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Name
Quantity
125.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0.98 mol
Type
reactant
Smiles
C=O
Name
Quantity
44 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted for condensation for 10 hours at 100±2° C
Duration
10 h
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
generated precipitates (gypsum)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)O.C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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